Sulfobutylether-beta-Cyclodextrin (SBE-β-CD), CAS 182410-00-0, is an anionic, chemically modified cyclic oligosaccharide engineered to overcome the significant limitations of its parent compound, native β-cyclodextrin. The primary procurement drivers for SBE-β-CD are its exceptionally high aqueous solubility—over 50 times greater than that of β-cyclodextrin—and its demonstrated safety profile, particularly its low potential for hemolysis and nephrotoxicity, which makes it suitable for parenteral (injectable) drug formulations. It functions as a highly effective solubilizing agent and stabilizer by forming non-covalent inclusion complexes with poorly water-soluble active pharmaceutical ingredients (APIs).
Substituting Sulfobutylether-beta-Cyclodextrin (SBE-β-CD) with its parent compound (β-CD) or other derivatives like Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) is a critical formulation risk. Native β-CD is unsuitable for many parenteral applications due to low aqueous solubility (~1.85 g/100 mL) and significant hemolytic and nephrotoxic potential. While HP-β-CD offers improved solubility and a better safety profile than native β-CD, direct substitution for SBE-β-CD is not recommended. SBE-β-CD exhibits distinct, quantitatively lower hemolytic activity compared to HP-β-CD, a critical differentiator for intravenous formulations. Furthermore, the anionic nature of SBE-β-CD provides unique binding characteristics, particularly for cationic drugs, which can lead to different solubilization efficiencies and stability profiles compared to the non-ionic HP-β-CD. Such differences in safety and API interaction mean that substitution can compromise the stability, safety, and efficacy of the final formulation.
The sulfobutyl ether modification dramatically enhances water solubility compared to the parent molecule. SBE-β-CD exhibits a solubility of >70 g/100 mL in water at 25°C, whereas the parent β-cyclodextrin is limited to approximately 1.85 g/100 mL. [cite: REFS-1] This represents a greater than 37-fold increase in solubility.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | >70 g/100 mL |
| Comparator Or Baseline | Parent β-Cyclodextrin: ~1.85 g/100 mL |
| Quantified Difference | >37-fold increase |
| Conditions | Aqueous solution at 25°C. |
This high solubility is essential for creating concentrated liquid formulations, especially for parenteral delivery, reducing total injection volumes and improving process efficiency.
In studies on rabbit erythrocytes, SBE-β-CD demonstrates significantly lower membrane-disrupting ability compared to both its parent compound and another common derivative, HP-β-CD. The order of hemolytic activity was determined to be: native β-CD > HP-β-CD > SBE-β-CD. [cite: REFS-1] This lower hemolytic potential is a critical safety parameter for excipients intended for intravenous administration. [cite: REFS-2]
| Evidence Dimension | Relative Hemolytic Activity |
| Target Compound Data | Low |
| Comparator Or Baseline | Parent β-CD: High; HP-β-CD: Intermediate |
| Quantified Difference | Qualitatively ranked as having lower hemolytic activity than both β-CD and HP-β-CD. |
| Conditions | In vitro assay using rabbit erythrocytes. |
Lower hemolytic activity directly translates to a better safety profile for intravenous drug products, reducing the risk of red blood cell lysis and associated toxicity upon injection.
In a comparative study to create a 1 g/100 mL (1%) oral solution of the poorly soluble antifungal drug itraconazole, SBE-β-CD demonstrated comparable solubilization performance to HP-β-CD. A 1% itraconazole solution was achieved using a 30% (w/v) concentration of SBE-β-CD, similar to the 25% (w/v) concentration required for HP-β-CD. [cite: REFS-1, REFS-2] In contrast, using the classical preparation method, a 40% concentration of either SBE-β-CD or HP-β-CD could only dissolve around 160 mg of itraconazole per 100 mL. [cite: REFS-1, REFS-2]
| Evidence Dimension | Concentration required to solubilize 1g Itraconazole per 100 mL |
| Target Compound Data | 30% (w/v) SBE-β-CD |
| Comparator Or Baseline | HP-β-CD: 25% (w/v) |
| Quantified Difference | Requires a slightly higher concentration than HP-β-CD for this specific API and method, but demonstrates high-capacity solubilization. |
| Conditions | Dissolving method for oral solution at pH 2, with 10% propylene glycol. |
This demonstrates that SBE-β-CD is a high-capacity solubilizer, comparable to other leading modified cyclodextrins, making it a viable and effective choice for developing formulations of challenging, poorly soluble drugs.
When evaluated as a stabilizer for the unstable antineoplastic agent melphalan, SBE-β-CD provided significantly better protection against degradation compared to HP-β-CD, even though both cyclodextrins exhibited similar binding constants for the drug. The intrinsic reactivity of melphalan within the SBE-β-CD complex was significantly lower than in the HP-β-CD complex. [cite: REFS-1] This superior stabilizing effect is attributed to differences in the binding site polarity and geometry within the cyclodextrin cavity. [cite: REFS-1]
| Evidence Dimension | Intrinsic Reactivity (Degradation Rate) of Complexed Melphalan |
| Target Compound Data | Significantly Lower |
| Comparator Or Baseline | HP-β-CD: Higher |
| Quantified Difference | Qualitatively described as a significant reduction in intrinsic reactivity. |
| Conditions | Aqueous solution, comparative chemical stability study. |
For APIs susceptible to hydrolysis, choosing SBE-β-CD can lead to a more stable product with a longer shelf-life, a critical factor for both procurement and successful clinical use.
The combination of extremely high aqueous solubility and low hemolytic potential makes SBE-β-CD a primary choice for developing safe and effective intravenous formulations of drugs with poor water solubility. Its ability to dissolve high concentrations of an API reduces the required injection volume, which is a significant advantage in clinical settings.
For active compounds that are prone to degradation via hydrolysis, SBE-β-CD is a strategically advantageous excipient. As demonstrated with unstable agents like melphalan, it can provide superior protection compared to other common cyclodextrins, directly contributing to enhanced product stability and extended shelf-life.
SBE-β-CD is well-tolerated in the eye and can be used to formulate ophthalmic drug products. Solutions of 10% SBE-β-CD are not found to be toxic or irritating in rabbit eyes, a key advantage for developing well-tolerated eye drops that can deliver poorly soluble drugs to the ocular surface.
The polyanionic nature of SBE-β-CD makes it particularly effective at forming inclusion complexes with cationic (positively charged) drug molecules. This specific chemical interaction can lead to stronger binding and more effective solubilization for this class of compounds compared to non-ionic cyclodextrins like HP-β-CD.